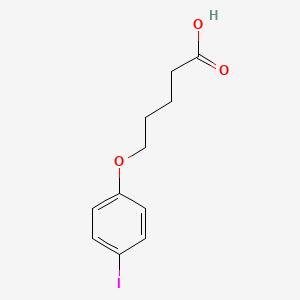

5-(4-Iodophenoxy)pentanoic acid

Description

Properties

Molecular Formula |

C11H13IO3 |

|---|---|

Molecular Weight |

320.12 g/mol |

IUPAC Name |

5-(4-iodophenoxy)pentanoic acid |

InChI |

InChI=1S/C11H13IO3/c12-9-4-6-10(7-5-9)15-8-2-1-3-11(13)14/h4-7H,1-3,8H2,(H,13,14) |

InChI Key |

CHRRVNAYGZUTJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCCCC(=O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(4-Iodophenyl)-3-methylpentanoic Acid

- Structure: Features a 4-iodophenyl group directly attached to the pentanoic acid chain, with an additional methyl group at the third carbon.

- Key Differences: The absence of an ether linkage (phenoxy vs.

- Applications : Likely explored for metabolic stability or pharmacokinetic optimization in drug design.

5-(4'-Amidinophenoxy)pentanoic Acid

- Structure: Contains a 4-amidinophenoxy group, introducing a positively charged amidine moiety.

- Key Differences : The amidine group facilitates interactions with negatively charged biological targets (e.g., enzymes or nucleic acids). This compound is a metabolite of the antiprotozoal drug pentamidine, formed via hepatic microsomal oxidation .

- Applications: Highlights the role of phenoxy pentanoic acids in prodrug metabolism and detoxification pathways.

5-(3',4'-Dihydroxyphenyl)valeric Acid

- Structure : A dihydroxyphenyl (catechol) substituent at the fifth carbon.

- Key Differences: The catechol group confers antioxidant activity, enabling free radical scavenging. This contrasts with the electron-withdrawing iodine in 5-(4-Iodophenoxy)pentanoic acid, which may stabilize aromatic rings via resonance .

- Applications: Potential use in nutraceuticals or therapies targeting oxidative stress.

Functional Group Modifications on the Pentanoic Acid Chain

5-(Phenylselanyl)pentanoic Acid

- Structure: Replaces the oxygen in phenoxy with selenium, forming a selanyl ether.

- Key Differences : Selenium’s redox-active properties enhance antioxidant capacity compared to oxygen analogs. This modification could influence intracellular redox signaling pathways .

- Applications : Investigated for selenium’s role in mitigating oxidative damage in biological systems.

Baclofen Homologues (e.g., 5-Amino-3-(4-chlorophenyl)pentanoic Acid)

- Structure: Incorporates an amino group and a 4-chlorophenyl substituent.

- Key Differences: The amino group enables ionic interactions with GABA receptors, while the chlorophenyl group enhances receptor binding affinity. Notably, stereochemistry (R vs. S configuration) significantly impacts potency, with the R-enantiomer showing 50-fold higher activity than the S-form at GABAB receptors .

- Applications : Insights into structure-activity relationships for neurotransmitter receptor modulation.

5-(4-Formyl-3-hydroxyphenoxy)pentanoic Acid

- Structure: A formyl-hydroxyphenoxy substituent.

- Key Differences : Designed as a dual linker for solid-phase synthesis of sterically hindered amides. The aldehyde group enables reductive alkylation, while the carboxylic acid facilitates cleavage under mild conditions .

- Applications: Demonstrates the utility of phenoxy pentanoic acids in combinatorial chemistry and peptide synthesis.

5-{[4-(1-Azepanylcarbonyl)phenyl]amino}-5-oxopentanoic Acid

- Structure : Contains a bulky azepane-carbonyl group linked via an amide bond.

- Key Differences : The extended hydrophobic moiety may enhance binding to protein targets or improve solubility in organic solvents .

- Applications: Potential use as a scaffold for protease inhibitors or kinase modulators.

Comparative Data Table

Research Findings and Implications

- Metabolic Stability: The amidinophenoxy derivative’s role as a metabolite () underscores the susceptibility of phenoxy-linked compounds to oxidative metabolism, informing prodrug design.

- Receptor Specificity : Baclofen homologues () demonstrate that substituent position and stereochemistry critically influence target engagement, guiding medicinal chemistry optimizations.

- Synthetic Versatility: Phenoxy pentanoic acids serve as intermediates in linker chemistry () and radiopharmaceutical synthesis (inferred from iodinated analogs in ).

Preparation Methods

Reaction of 4-Iodophenol with 5-Bromopentanoic Acid Esters

A widely applicable method involves the nucleophilic substitution of 5-bromopentanoic acid esters with 4-iodophenol. The esterification of 5-bromopentanoic acid (e.g., methyl or ethyl ester) protects the carboxylic acid during the reaction, preventing undesired side reactions. In a representative procedure:

-

Esterification : 5-Bromopentanoic acid is treated with methanol in the presence of sulfuric acid to yield methyl 5-bromopentanoate.

-

Ether Formation : The ester reacts with 4-iodophenol in dimethylformamide (DMF) using potassium carbonate as a base at 110°C for 5 hours. The phenoxide ion displaces the bromide, forming methyl 5-(4-iodophenoxy)pentanoate.

-

Ester Hydrolysis : The product is hydrolyzed with aqueous sodium hydroxide to yield 5-(4-iodophenoxy)pentanoic acid.

Key Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Yield : ~70–80% after purification via recrystallization (ethanol/water).

Mitsunobu Reaction for Ether Bond Formation

Coupling 4-Iodophenol with Protected Pentanol Derivatives

The Mitsunobu reaction offers a reliable alternative for constructing the ether linkage under milder conditions. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to mediate the reaction between 4-iodophenol and a pentanol derivative:

-

Alcohol Preparation : 5-Hydroxypentanoic acid is protected as its methyl ester to prevent interference.

-

Mitsunobu Reaction : The protected alcohol reacts with 4-iodophenol in tetrahydrofuran (THF) at room temperature for 12–24 hours.

-

Deprotection : The ester is hydrolyzed using lithium hydroxide in tetrahydrofuran/water.

Advantages :

-

Selectivity : Minimizes side reactions compared to nucleophilic substitution.

-

Yield : ~85–90% after column chromatography (silica gel, hexane/ethyl acetate).

Acid Chloride-Mediated Synthesis

Activation of Pentanoic Acid as an Acid Chloride

While less common due to competing esterification, this route involves:

-

Chlorination : 5-Bromopentanoic acid is converted to its acid chloride using thionyl chloride.

-

Reaction with 4-Iodophenol : The acid chloride reacts with 4-iodophenol in dichloromethane with triethylamine as a base. However, this method risks forming 4-iodophenyl pentanoate esters as byproducts.

-

Byproduct Mitigation : Using a large excess of 4-iodophenol and low temperatures (0–5°C) favors ether formation over esterification.

Challenges :

-

Purification : Requires careful chromatography to separate esters from the desired product.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight the impact of solvent and base on reaction efficiency:

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 110 | 78 |

| DMSO | Cs₂CO₃ | 120 | 82 |

| THF | NaH | 65 | 68 |

Catalytic Approaches

Copper(I) iodide catalysis in Ullmann-type couplings has been explored but requires specialized ligands (e.g., 1,10-phenanthroline) and elevated temperatures (120°C), yielding ≤60% product.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, 2H, J = 8.4 Hz, ArH), 6.78 (d, 2H, J = 8.4 Hz, ArH), 4.02 (t, 2H, J = 6.0 Hz, OCH₂), 2.36 (t, 2H, J = 7.2 Hz, COCH₂), 1.80–1.70 (m, 4H, CH₂).

Challenges and Troubleshooting

Common Side Reactions

Purification Strategies

-

Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates byproducts.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to maintain optimal temperature control and reduce reaction times (2–3 hours). Environmental considerations favor aqueous workup protocols over halogenated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.